Cas no 2171671-52-4 (3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
2171671-52-4 structure
Product Name:3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Numero CAS:2171671-52-4
MF:C25H28N2O5
MW:436.500226974487
CID:5807364
PubChem ID:165551662
Update Time:2025-06-08
3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171671-52-4
- 3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1488303
-
- Inchi: 1S/C25H28N2O5/c1-15(16-7-6-8-16)26-24(30)22(13-23(28)29)27-25(31)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,15-16,21-22H,6-8,13-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)
- Chiave InChI: AEPPPZUHXHINGS-UHFFFAOYSA-N
- Sorrisi: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)C1CCC1
Proprietà calcolate
- Massa esatta: 436.19982200g/mol
- Massa monoisotopica: 436.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 9
- Complessità: 672
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 105Ų
3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1488303-0.05g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-0.1g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-0.25g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-0.5g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-1.0g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-2.5g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-5.0g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-10.0g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-50mg |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1488303-100mg |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 100mg |
$2963.0 | 2023-09-28 |
3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
2171671-52-4 (3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti